molecular formula C8H16N2O2 B11755711 (2S)-2-amino-1-(morpholin-4-yl)butan-1-one

(2S)-2-amino-1-(morpholin-4-yl)butan-1-one

Cat. No.: B11755711
M. Wt: 172.22 g/mol
InChI Key: KCTSYDSISOQLMH-ZETCQYMHSA-N
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Description

(2S)-2-amino-1-(morpholin-4-yl)butan-1-one is a chemical compound that features a morpholine ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one typically involves the reaction of a suitable precursor with morpholine under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases depending on the specific synthetic route.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(2S)-2-amino-1-(morpholin-4-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-1-(piperidin-4-yl)butan-1-one
  • (2S)-2-amino-1-(pyrrolidin-4-yl)butan-1-one
  • (2S)-2-amino-1-(azepan-4-yl)butan-1-one

Uniqueness

(2S)-2-amino-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that contain different heterocyclic rings, such as piperidine or pyrrolidine.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

(2S)-2-amino-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C8H16N2O2/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6,9H2,1H3/t7-/m0/s1

InChI Key

KCTSYDSISOQLMH-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)N1CCOCC1)N

Canonical SMILES

CCC(C(=O)N1CCOCC1)N

Origin of Product

United States

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